Zofenoprilat

Übersicht

Beschreibung

Zofenoprilat is an angiotensin-converting enzyme inhibitor and is the free sulfhydryl active metabolite of zofenopril . It is a medication that protects the heart and helps reduce high blood pressure .

Synthesis Analysis

Zofenoprilat-treated HUVECs showed an increase in all functional features of the angiogenic process in vitro. As zofenoprilat induced the expression of CSE (cystathionine-γ-lyase) and the continuous production of H2S, CSE inhibition or silencing blocked the ability of zofenoprilat to induce angiogenesis, both in vitro and in vivo .Molecular Structure Analysis

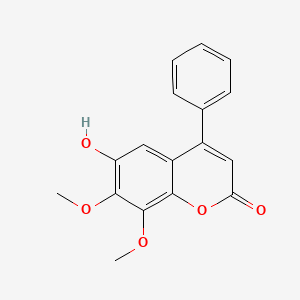

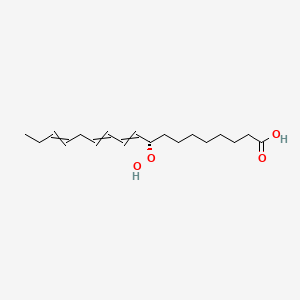

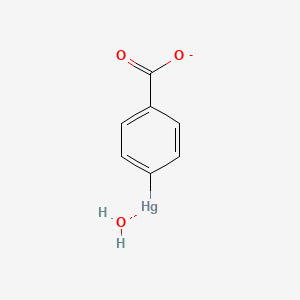

The molecular formula of Zofenoprilat is C15H19NO3S2. Its average mass is 325.446 Da and its monoisotopic mass is 325.080627 Da .Chemical Reactions Analysis

A study has developed and validated a method to simultaneously quantify zofenopril and its active metabolite zofenoprilat in human plasma, using diazepam as an internal standard. 1,4-Dithiothreitol was used as a reducer to release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols in the treatment of plasma samples .Physical And Chemical Properties Analysis

Zofenoprilat has a molecular weight of 325.5 g/mol. Its IUPAC name is (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid .Wissenschaftliche Forschungsanwendungen

Inducer of Functional Angiogenesis

Zofenoprilat has been characterized as an inducer of functional angiogenesis through increased H2S availability . In vitro studies using HUVECs (Human Umbilical Vein Endothelial Cells) showed an increase in all functional features of the angiogenic process when treated with Zofenoprilat . This is due to the induction of CSE (cystathionine-γ-lyase) expression and the continuous production of H2S . The molecular mechanisms underlying H2S/Zofenoprilat-induced angiogenesis were found to be dependent on Akt, eNOS, and ERK1/2 cascades .

Role in Cardiovascular Pathologies

Zofenoprilat can be considered as a pro-angiogenic drug acting through H2S release and production, useful in cardiovascular pathologies where vascular functions need to be re-established and functional angiogenesis induced . This is particularly important in conditions such as ischemic heart disease, where the restoration of blood flow to the heart muscle is crucial.

Quantification in Human Plasma

A simple, selective, and sensitive LC–MS-MS method has been developed and validated to simultaneously quantify Zofenopril and its active metabolite Zofenoprilat in human plasma . This method uses 1,4-Dithiothreitol as a reducer to release and stabilize the thiol group of Zofenoprilat from dimer and mixed forms with endogenous thiols in the treatment of plasma samples .

Pharmacokinetics Study

The validated LC–MS-MS method has been successfully applied to study the pharmacokinetics of Zofenopril calcium in healthy Chinese volunteers . This provides valuable information for understanding the drug’s behavior in the human body, which is crucial for determining appropriate dosing regimens.

Derivatization for Stability

Zofenoprilat is very unstable in plasma because of oxidative degradation of its thiol group . A method has been developed where p-bromophenacyl bromide is used as a derivatization reagent, immediately after plasma separation, to react with the free thiol group of Zofenoprilat and form a derivative . This helps in stabilizing Zofenoprilat and preventing its degradation, which is important for accurate quantification and analysis.

Antihypertensive Properties

Zofenoprilat, being an active metabolite of Zofenopril, exhibits antihypertensive properties . This makes it a valuable compound in the management of hypertension, a common cardiovascular disorder.

Wirkmechanismus

Target of Action

Zofenoprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE by Zofenoprilat affects the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced aldosterone secretion, and ultimately, lower blood pressure . Additionally, Zofenoprilat induces the expression of Cystathionine-γ-Lyase (CSE) and the continuous production of Hydrogen Sulfide (H2S), which stimulates the angiogenic process through a KATP channel/Akt/eNOS/ERK1/2 pathway .

Pharmacokinetics

Zofenoprilat’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is known that Zofenoprilat is eliminated in urine and feces .

Result of Action

The primary result of Zofenoprilat’s action is a reduction in blood pressure due to the decreased levels of angiotensin II . Additionally, it has been found to induce angiogenesis, both in vitro and in vivo, through the continuous production of H2S .

Safety and Hazards

Zofenoprilat is for R&D use only and not for medicinal, household, or other use. It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Zukünftige Richtungen

Zofenoprilat has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic. Thanks to the sulfhydryl group, zofenopril has some peculiar properties (higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect), which may account for the cardio-protective effects of the drug demonstrated in both pre-clinical studies and randomized clinical trials .

Eigenschaften

IUPAC Name |

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLOWFDKAFKAP-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231443 | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zofenoprilat | |

CAS RN |

75176-37-3 | |

| Record name | Zofenoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75176-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zofenoprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zofenoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOFENOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)

![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)

![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)

![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)

![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)